molecular formula C14H16N2O B574789 8-(Piperazin-1-yl)naphthalen-2-ol CAS No. 189350-02-5

8-(Piperazin-1-yl)naphthalen-2-ol

Cat. No.: B574789
CAS No.: 189350-02-5
M. Wt: 228.295
InChI Key: JHFGCEGHEXXYGB-UHFFFAOYSA-N
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Description

8-(Piperazin-1-yl)naphthalen-2-ol is a chemical compound that features a naphthalene ring substituted with a piperazine moiety at the 8-position and a hydroxyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in targeting dopamine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-yl)naphthalen-2-ol typically involves a multi-step process. One common method includes the reaction of naphthalene-2-ol with piperazine under specific conditions. For instance, a Mannich-type three-component reaction can be employed, where naphthalene-2-ol, piperazine, and an aldehyde are reacted in ethanol with triethanolamine as a catalyst under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental protocols.

Chemical Reactions Analysis

Types of Reactions: 8-(Piperazin-1-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to modify the piperazine ring or the naphthalene core.

    Substitution: The piperazine moiety can be substituted with various functional groups to enhance or modify its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various alkylating agents or acylating agents can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce a variety of N-substituted piperazine derivatives.

Scientific Research Applications

8-(Piperazin-1-yl)naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Piperazin-1-yl)naphthalen-2-ol primarily involves its interaction with dopamine receptors. The compound acts as an agonist or antagonist depending on its specific structure and substitutions. It binds to the dopamine D2 and D3 receptors, influencing the adenylate cyclase activity and modulating neurotransmitter release . This interaction is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Uniqueness: 8-(Piperazin-1-yl)naphthalen-2-ol is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to interact selectively with dopamine receptors makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

8-piperazin-1-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-12-5-4-11-2-1-3-14(13(11)10-12)16-8-6-15-7-9-16/h1-5,10,15,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGCEGHEXXYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658126
Record name 8-(Piperazin-1-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189350-02-5
Record name 8-(Piperazin-1-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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